5-(4-Methylbenzyl)-1H-indazol-3-amine 5-(4-Methylbenzyl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13630159
InChI: InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18)
SMILES: CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol

5-(4-Methylbenzyl)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC13630159

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Methylbenzyl)-1H-indazol-3-amine -

Specification

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
IUPAC Name 5-[(4-methylphenyl)methyl]-1H-indazol-3-amine
Standard InChI InChI=1S/C15H15N3/c1-10-2-4-11(5-3-10)8-12-6-7-14-13(9-12)15(16)18-17-14/h2-7,9H,8H2,1H3,(H3,16,17,18)
Standard InChI Key XVDACASJIUSOLR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N
Canonical SMILES CC1=CC=C(C=C1)CC2=CC3=C(C=C2)NN=C3N

Introduction

Chemical Properties and Structural Analysis

Molecular Characteristics

The molecular formula of 5-(4-Methylbenzyl)-1H-indazol-3-amine is C₁₅H₁₅N₃, with a molecular weight of 237.31 g/mol . The indazole core consists of a benzene ring fused to a pyrazole ring, with substituents influencing its electronic and steric properties. Key features include:

  • C-3 amine group: Enhances hydrogen-bonding potential, critical for target binding.

  • C-5 4-methylbenzyl group: Introduces hydrophobicity and steric bulk, potentially improving membrane permeability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃
Molecular Weight237.31 g/mol
Purity (Commercial)95%
SolubilityLikely low in aqueous media

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(4-Methylbenzyl)-1H-indazol-3-amine likely follows strategies used for analogous indazoles:

  • Cyclization of 2-Substituted Benzonitriles:

    • Step 1: Bromination or chlorination of 2-fluorobenzonitrile derivatives to introduce halogens at specific positions .

    • Step 2: Treatment with hydrazine hydrate under reflux to form the indazole core .

    • Step 3: Suzuki-Miyaura coupling with 4-methylbenzylboronic acid to install the C-5 substituent .

  • Regioselective Functionalization:

    • Selective protection/deprotection strategies may be employed to ensure proper substitution at the C-3 and C-5 positions .

Table 2: Key Reaction Conditions for Indazole Synthesis

StepReagents/ConditionsYieldReference
1NBS, H₂SO₄, 25°C76–81%
2Hydrazine hydrate, 2-MeTHF, 60°C50–56%
3PdCl₂(dppf), Cs₂CO₃, 4-methylbenzyl-Bpin~70%

Challenges and Solutions

  • Regioselectivity: Competing reactions at the C-4 and C-7 positions can occur during cyclization. Solvent choice (e.g., 2-MeTHF over NMP) improves selectivity .

  • Purification: Column chromatography is often avoided in large-scale synthesis; recrystallization from methanol/water mixtures is preferred .

CompoundIC₅₀ (K562 Cell Line)Selectivity (HEK-293)Reference
6o (Indazole derivative)5.15 µM33.2 µM
Pazopanib0.03 µMN/A

Antimicrobial Properties

Indazole derivatives with hydrophobic substituents show moderate activity against Staphylococcus aureus and Escherichia coli, likely due to membrane disruption .

Applications in Drug Development

Kinase Inhibitor Scaffolds

The indazole core is a privileged structure in kinase inhibitors:

  • Linifanib: Targets VEGFR and PDGFR, approved for renal cell carcinoma .

  • Entrectinib: TRK inhibitor used in neuroblastoma .

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